molecular formula C4H2ClFN2O B3040662 6-Chloro-5-fluoropyrimidin-2(1H)-one CAS No. 22462-34-6

6-Chloro-5-fluoropyrimidin-2(1H)-one

Cat. No.: B3040662
CAS No.: 22462-34-6
M. Wt: 148.52 g/mol
InChI Key: DDNCSZUKPVXJAW-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoropyrimidin-2(1H)-one is a heterocyclic organic compound that contains both chlorine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoropyrimidin-2(1H)-one typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) under reflux conditions to introduce the chlorine atom at the 6-position of the pyrimidine ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-5-fluoropyrimidin-2(1H)-one, while oxidation can produce 6-chloro-5-fluoropyrimidine-2,4-dione .

Scientific Research Applications

6-Chloro-5-fluoropyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly antiviral and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoropyrimidin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its derivatives are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug that also contains a fluorine atom on the pyrimidine ring.

    6-Chlorouracil: Another halogenated pyrimidine derivative with potential biological activities.

    5-Chloro-2,4-difluoropyrimidine: A compound with similar structural features and reactivity.

Uniqueness

6-Chloro-5-fluoropyrimidin-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation makes it a valuable intermediate for the synthesis of various bioactive compounds and pharmaceuticals.

Properties

IUPAC Name

6-chloro-5-fluoro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O/c5-3-2(6)1-7-4(9)8-3/h1H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCSZUKPVXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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